molecular formula C11H13ClN4O4 B019423 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 40656-71-1

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B019423
CAS RN: 40656-71-1
M. Wt: 300.7 g/mol
InChI Key: LIDWXUGNGGWNEU-MGUDNFKCSA-N
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Description

Synthesis Analysis

The synthesis of related chloroimidazo[4,5-c]pyridines and derivatives involves a strategic approach utilizing microwave irradiation and polyphosphoric acid as a catalyst and solvent, leading to efficient yields (Chen Zi-yun, 2008). This method underscores the importance of optimizing reaction conditions to enhance product formation and purity.

Molecular Structure Analysis

Structural analyses of similar compounds have been conducted using various spectroscopic techniques, including IR, NMR, and HRMS, to characterize the synthesized molecules comprehensively (Yan-qing Ge et al., 2014). These studies provide insights into the molecular architecture and confirm the identity of the chemical species involved.

Chemical Reactions and Properties

Chemical reactions involving similar scaffolds, such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, reveal the versatility of these compounds in generating biologically active scaffolds through cyclocondensation and rearrangement reactions (G. G. Yakovenko & M. Vovk, 2021). The methodologies employed highlight the potential for structural diversification and functionalization.

Scientific Research Applications

Synthesis and Derivative Formation

Research has led to the development of various methods for synthesizing chloroimidazo[4,5-c]pyridines and related derivatives, which are important precursors in pharmaceutical and chemical industries. For example, Rousseau and Robins (1965) developed a new route for the synthesis of 4-chloroimidazo[4,5-c]pyridine, a key intermediate in the synthesis of related compounds (Rousseau & Robins, 1965).

Biological Activity and Antiviral Applications

The derivatives of imidazo[4,5-b]pyridine have been explored for their potential antiviral properties. Cundy et al. (1997) synthesized derivatives of imidazo[4,5-b]pyridine, which showed activity against various viruses including human cytomegalovirus and herpes simplex virus (Cundy, Holan, Otaegui, & Simpson, 1997).

Novel Heterocyclic Systems

The development of novel heterocyclic systems using imidazo[4,5-c]pyridine derivatives is a significant area of research. Yakovenko and Vovk (2021) discussed effective approaches for synthesizing new heterocyclic systems of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which could have promising applications in medicinal chemistry (Yakovenko & Vovk, 2021).

Antiproliferative and Antifungal Properties

Some imidazo[4,5-b]pyridine derivatives have shown potential in antiproliferative and antifungal applications. For instance, Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives and evaluated their antiproliferative activity in vitro, indicating their potential use in cancer research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015).

properties

IUPAC Name

2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDWXUGNGGWNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961047
Record name 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS RN

40656-71-1
Record name NSC158900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

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